molecular formula C19H18N2O3S B15009255 (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15009255
M. Wt: 354.4 g/mol
InChI Key: DYPICLQJQHHBII-GZTJUZNOSA-N
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Description

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxybenzylidene group, and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-4-7-14(8-5-12)20-19-21-18(22)17(25-19)11-13-6-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+

InChI Key

DYPICLQJQHHBII-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Thiazolone Core Formation

The 1,3-thiazol-4(5H)-one scaffold is typically synthesized via cyclization reactions. Two primary approaches are documented:

Hantzsch Thiazole Synthesis

Procedure :

  • Reactants : 4-Methylphenylthiourea (1.0 eq) and ethyl chloroacetate (1.2 eq).
  • Conditions : Reflux in ethanol with sodium acetate (2.0 eq) for 4–6 hours.
  • Mechanism : Nucleophilic substitution followed by cyclization.
  • Outcome : 2-[(4-Methylphenyl)amino]-1,3-thiazol-4(5H)-one (I ) is obtained in 70–85% yield after recrystallization (ethanol/water).

Key Spectral Data :

  • 1H NMR (DMSO-d6) : δ 7.45 (d, 2H, ArH), 7.20 (d, 2H, ArH), 6.90 (s, 1H, NH), 3.80 (s, 2H, CH2).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Cyclization of Thioureas with α-Halo Ketones

Alternative Route :

  • Reactants : 4-Methylphenylthiourea (1.0 eq) and chloroacetone (1.1 eq).
  • Conditions : Stir in DMF with K2CO3 (1.5 eq) at 80°C for 3 hours.
  • Yield : 65–75% after silica gel chromatography (hexane/ethyl acetate).

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclization and condensation:

Procedure :

  • Reactants :
    • 4-Methylphenylthiourea (1.0 eq)
    • Chloroacetic acid (1.0 eq)
    • 3,4-Dimethoxybenzaldehyde (1.2 eq)
    • Sodium acetate (3.0 eq) in acetic anhydride (5 mL/mmol).
  • Conditions : Reflux for 6 hours.
  • Yield : 55–65% after recrystallization (ethanol).

Advantages : Reduced steps, but lower yield compared to sequential synthesis.

Optimization and Mechanistic Insights

Catalytic Enhancements

  • p-TsOH (10 mol%) : Accelerates condensation, reducing reaction time to 2–3 hours.
  • Microwave Irradiation : Increases yield to 80–85% (100°C, 30 min).

Solvent Effects

  • Ethanol vs. Acetic Acid : Ethanol improves solubility of intermediates, while acetic acid drives condensation via azeotropic water removal.

Characterization and Analytical Data

Spectral Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.15 (s, 1H, CH=), 7.60–7.20 (m, 6H, ArH), 6.90 (s, 1H, NH), 3.85 (s, 6H, OCH3), 2.35 (s, 3H, CH3).
  • 13C NMR : δ 180.2 (C=O), 162.5 (C=N), 149.1–112.4 (ArC), 56.1 (OCH3), 21.3 (CH3).
  • HRMS (ESI+) : m/z [M+H]+ calcd for C21H21N2O3S: 381.1274; found: 381.1278.

X-ray Crystallography

  • Key Metrics : Dihedral angle between thiazolone and benzylidene rings = 12.01(7)°, confirming coplanarity.
  • Hydrogen Bonding : Intramolecular C–H···S stabilizes the E-configuration.

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%) Scalability
Sequential Synthesis 70–78 10–12 >98 High
One-Pot 55–65 6 95–97 Moderate
Microwave-Assisted 80–85 0.5 >99 Limited

Industrial Applications and Patent Landscape

  • Patent CN107151243B : Describes analogous thiazole syntheses using phosphorus pentasulfide for cyclization.
  • US10351556B2 : Highlights solvent-free protocols for thiazole derivatives, applicable to scale-up.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3,4-dimethoxybenzylidene)-2-aminothiazole
  • (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one

Uniqueness

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethoxybenzylidene group and a methylphenylamino group differentiates it from other thiazole derivatives, potentially leading to unique interactions and effects in various applications.

Q & A

Q. What are the standard synthetic routes for preparing (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting a thiazolidinone precursor (e.g., (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) with an amine derivative (e.g., 4-methylaniline) under microwave irradiation (80°C, 80 W, 30 minutes) to improve yield and reduce reaction time. Post-synthesis purification involves recrystallization or column chromatography. Characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons, methoxy groups, and tautomeric NH signals). 13C^{13}C-NMR confirms carbonyl (C=O) and imine (C=N) functionalities.
  • IR Spectroscopy : Bands near 1680 cm1^{-1} (C=O stretch) and 1600–1630 cm1^{-1} (C=N stretch) differentiate tautomeric forms.
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a Bruker diffractometer. Structural refinement uses SHELXTL or SHELXL software to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Monoclinic systems (space group P21/cP2_1/c) are common for similar thiazol-4-one derivatives .

Advanced Research Questions

Q. How can researchers analyze tautomeric equilibria between amine and imine forms in solution?

Methodological Answer:

  • Variable-Temperature NMR : Monitor chemical shift changes in NH protons (e.g., δ\delta 9.00–12.90 ppm) across temperatures to assess tautomer ratios.
  • Solid-State vs. Solution Studies : Compare SCXRD data (solid-state structure) with solution NMR to identify dominant tautomers. For example, reports a 70:30 amine:imine ratio in solution using 1H^1H-NMR .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

Methodological Answer:

  • Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 78% yield in 30 minutes at 80°C).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Catalyst Use : Base catalysts (e.g., K2_2CO3_3) facilitate deprotonation in nucleophilic substitution steps .

Q. How do researchers address discrepancies in reported biological activities of thiazol-4-one derivatives?

Methodological Answer:

  • Dose-Response Studies : Validate activity thresholds using enzyme inhibition assays (e.g., DYRK1A kinase inhibition in ).
  • Structural Analog Comparison : Test derivatives with varying substituents (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships.
  • Computational Docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities and reconcile conflicting data .

Q. What computational methods predict electronic properties relevant to biological activity?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution to correlate with reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase active sites) to assess stability and binding modes .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve conflicting crystallographic data for similar compounds?

Methodological Answer:

  • Validate Data Quality : Check RR-factors (e.g., R<0.05R < 0.05) and completeness of diffraction datasets.
  • Compare Packing Motifs : Analyze hydrogen-bonding networks (e.g., ’s P21/cP2_1/c packing) to identify polymorphic variations.
  • Use SHELX Updates : Leverage improved algorithms in newer SHELX versions to re-refine historical data .

Q. What experimental controls ensure reproducibility in biological assays?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only samples.
  • Triplicate Runs : Minimize variability in absorbance/fluorescence readings.
  • Cell-Free vs. Cellular Assays : Differentiate direct enzyme inhibition from cytotoxicity .

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